molecular formula C8H12N2O2 B3373432 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid CAS No. 1006483-07-3

3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No. B3373432
CAS RN: 1006483-07-3
M. Wt: 168.19 g/mol
InChI Key: DKWYKTCGWDZJFW-UHFFFAOYSA-N
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Description

“3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” would consist of a pyrazole ring attached to a propanoic acid group . The ethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .


Chemical Reactions Analysis

Again, without specific studies or literature, it’s challenging to provide a detailed chemical reactions analysis for “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid”. Pyrazole compounds, in general, can undergo a variety of chemical reactions, including reactions with electrophiles, nucleophiles, and free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid” can be predicted based on its structure and similar compounds. It’s likely to have a molecular weight around 168.19 g/mol . Other properties like boiling point, density, and pKa can be predicted, but these would be approximations .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions and different synthesis techniques have been discussed .

Drug Discovery

In the field of drug discovery, pyrazoles are often used due to their structure and pharmacological effects on humans . They are categorized as alkaloids due to their structure and pharmacological effects .

Agrochemistry

In agrochemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used due to their favorable properties . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Nonlinear Optical Devices

Pyranoquinoline derivatives, which can be synthesized from pyrazoles, have demonstrated potential for use in nonlinear optical devices .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds, which can be synthesized from pyrazoles, have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .

properties

IUPAC Name

3-(2-ethylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWYKTCGWDZJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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